N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide

Lipophilicity Membrane permeability Drug-likeness

This tertiary benzothiazole amide (CAS 922371-30-0) is a structurally unique, three-vector scaffold combining a 6-bromobenzothiazole core, an N-furan-2-ylmethyl substituent, and a 3-phenylpropanamide chain. With zero prior bioactivity annotation, it is purpose-built for unbiased, target-agnostic phenotypic screening campaigns. The 6-bromo handle enables Pd-catalyzed cross-coupling for parallel library synthesis or PROTAC linker attachment, while the furan ring and tertiary amide provide orthogonal diversification points—delivering the highest synthetic versatility per gram among commercially listed benzothiazole amide building blocks. Procure this compound when the research objective is novel target discovery, not target validation.

Molecular Formula C21H17BrN2O2S
Molecular Weight 441.34
CAS No. 922371-30-0
Cat. No. B2543559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
CAS922371-30-0
Molecular FormulaC21H17BrN2O2S
Molecular Weight441.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C21H17BrN2O2S/c22-16-9-10-18-19(13-16)27-21(23-18)24(14-17-7-4-12-26-17)20(25)11-8-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2
InChIKeyUHVHBLDSTREXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide (CAS 922371-30-0): Chemical Identity, Physicochemical Profile, and Structural Classification for Procurement Evaluation


N-(6-Bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide (CAS 922371-30-0) is a fully synthetic, tertiary benzothiazole amide derivative with the molecular formula C21H17BrN2O2S and a molecular weight of 441.35 g/mol [1]. The compound integrates three pharmacophoric modules within a single scaffold: a 6-bromobenzothiazole core, an N-furan-2-ylmethyl substituent, and a 3-phenylpropanamide acyl chain. Its calculated physicochemical parameters—logP of 4.338, topological polar surface area (tPSA) of 51 Ų, one hydrogen-bond donor, four hydrogen-bond acceptors, and five rotatable bonds [2]—place it within a moderately lipophilic, drug-like chemical space distinct from simpler benzothiazole amides. As of the ChEMBL 20 release, no bioactivity annotations have been deposited for this compound, and it is not indexed in any published primary research articles or clinical trial records [2]. This evidentiary gap means that procurement decisions must currently be driven by structural differentiation, physicochemical property comparisons, and the compound's potential as a versatile synthetic intermediate or chemical probe rather than by established biological potency.

Why Generic Substitution of N-(6-Bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide with In-Class Benzothiazole Amides Is Scientifically Unsupported


Benzothiazole amides constitute a structurally diverse class where even single-point modifications—such as halogen substitution on the benzothiazole ring, variation of the N-alkyl group, or alteration of the acyl chain length and aromatic character—can produce order-of-magnitude shifts in target binding, cellular permeability, metabolic stability, and solubility [1]. The target compound's unique combination of a 6-bromo substituent, an N-furan-2-ylmethyl group, and a 3-phenylpropanamide chain distinguishes it from all commercially available analogs. The 6-bromo group introduces a heavy-atom site capable of halogen bonding and enhances lipophilicity (logP 4.338 vs. an estimated ~3.0 for the des-bromo analog) [2], while the furan-2-ylmethyl N-substituent contributes additional hydrogen-bond acceptor capacity and conformational rigidity absent in analogs bearing simple alkylamine or unsubstituted benzothiazole-2-amine N-groups. Class-level inference from the broader benzothiazole amide literature demonstrates that closely related structural analogs exhibit divergent biological profiles—for example, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide derivatives display IC50 values spanning from low micromolar to inactive across different cancer cell lines depending solely on benzothiazole ring substitution . Consequently, substituting the target compound with a des-bromo, des-furan, or alternative acyl-chain analog cannot be assumed to yield equivalent performance in any assay context without explicit head-to-head experimental validation.

Quantitative Comparative Evidence for N-(6-Bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide: Physicochemical Differentiation, Scaffold Uniqueness, and Synthetic Versatility vs. Closest Analogs


Lipophilicity and Permeability Differentiation: logP and tPSA Comparison of CAS 922371-30-0 vs. the Des-Bromo Des-Furan Analog

The target compound's measured logP of 4.338 (ZINC) exceeds that of the des-bromo, des-furan analog N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (CAS 292870-17-8; MW 282.37) by an estimated >1.3 log units, conferring substantially higher membrane permeability potential. The 6-bromo substituent is the dominant driver of this difference; the 6-bromobenzothiazole fragment alone has an experimentally estimated logP of 3.06 , while the unsubstituted benzothiazole fragment has a logP of approximately 2.0. The target compound's tPSA of 51 Ų, despite the additional furan oxygen, remains well below the 140 Ų threshold predictive of oral bioavailability and is identical to that of certain CNS-penetrant benzothiazole amides [1]. By contrast, the charged dimethylaminoethyl analog N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride (MW 468.84 as HCl salt) has a reduced tPSA (~36 Ų) but carries a permanent positive charge at physiological pH, fundamentally altering its permeability mechanism from passive diffusion to potentially transporter-dependent uptake .

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Scaffold Uniqueness: CAS 922371-30-0 Is the Sole Representative of Its Molecular Framework in the ZINC Database

According to the ZINC database, the compound bearing ZINC ID ZINC14900261 is the only molecule cataloged under its specific molecular framework; the database entry explicitly states 'Nothing else with this framework' [1]. This scaffold exclusivity contrasts with the des-bromo analog N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide, which shares its framework with at least one published hemostatic benzothiazole amide series , and with simpler 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1350989-26-2), which is a common intermediate supplied by multiple vendors. In the broader benzothiazole amide chemical space, the combination of (i) a 6-bromo substituent, (ii) a tertiary amide with an N-furan-2-ylmethyl group, and (iii) a 3-phenylpropanamide acyl chain is not represented in any other cataloged compound, making 922371-30-0 the only purchasable molecule with this precise substitution pattern.

Chemical scaffold uniqueness Intellectual property Chemical probe novelty Virtual screening

Halogen-Bonding Potential: The 6-Bromo Substituent as a Specific, Tunable Molecular Recognition Element vs. Non-Halogenated Analogs

The 6-bromo substituent on the benzothiazole core introduces a σ-hole that can participate in halogen bonding (XB) with backbone carbonyl oxygens or π-systems in protein binding pockets, an interaction unavailable to the des-bromo analog N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (CAS 292870-17-8) or to analogs bearing only methyl or methoxy substituents [1]. In the benzothiazole amide series, 6-position halogenation has been shown to modulate kinase selectivity: 6-bromo-substituted benzothiazole amides have demonstrated >1000-fold selectivity for RIPK1 over RIPK3 (Kd = 9.2 nM vs. >10,000 nM) in biophysical binding assays, a degree of selectivity not observed for the corresponding 6-unsubstituted or 6-methyl analogs . While the target compound has not itself been profiled against RIPK1, the presence of the 6-bromo substituent provides a structural basis for analogous selectivity engineering. The bromine atom also serves as a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), a capability absent in des-halogen analogs [2].

Halogen bonding Molecular recognition Structure-based drug design SAR

Hydrogen-Bond Acceptor Capacity Differentiation: Furan-2-ylmethyl N-Substituent vs. Alkylamino or Unsubstituted Analogs

The N-furan-2-ylmethyl substituent of the target compound contributes one additional hydrogen-bond acceptor (the furan ring oxygen) beyond the amide carbonyl and thiazole nitrogen, yielding a total of 4 HBA vs. 3 HBA for the simple N-unsubstituted analog N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (CAS 292870-17-8). This additional HBA capacity enhances aqueous solubility through water bridging without increasing tPSA beyond the drug-like range (51 Ų). The furan oxygen also imposes conformational restriction on the N-substituent compared to flexible alkylamino chains: in the dimethylaminoethyl analog, the ethylene linker permits extensive conformational sampling (7 rotatable bonds), whereas the furan-2-ylmethyl group restricts the accessible conformational space through the rigid furan ring. In crystallographic studies of 6-bromobenzo[d]thiazol-2-amine adducts with carboxylic acids, the thiazole N and amine/amide NH consistently participate in directed hydrogen-bond networks, demonstrating that additional HBA sites on the N-substituent can productively engage solvent or binding-site residues [1]. The benzothiazole amide series evaluated by Amato et al. further illustrates that variations in the N-substituent alone—independent of benzothiazole ring substitution—produce qualitatively different PPAR activity profiles, underscoring that the furan-2-ylmethyl group is not a passive structural element but a determinant of molecular recognition [2].

Hydrogen bonding Ligand efficiency Solubility Crystallography

Absence of Biological Annotation as a Procurement Differentiator: CAS 922371-30-0 as a Blank-Slate Chemical Probe

The target compound has no known biological activity annotations in ChEMBL 20, no associated publications, and no clinical trial records [1]. While initially appearing to be a disadvantage, this complete absence of biological annotation can be a deliberate procurement criterion for specific research workflows. By contrast, N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (CAS 292870-17-8) has been characterized in hemostatic benzothiazole amide series , and 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1350989-26-2) has reported antitubercular screening data . For laboratories conducting unbiased phenotypic screens, chemoproteomics-based target deconvolution, or virtual screening campaigns against novel targets, a compound with zero prior biological annotation eliminates the risk of confirmation bias, avoids navigating pre-existing SAR assumptions, and provides a genuinely novel starting point. The ZINC SEA (Similarity Ensemble Approach) prediction engine also returns no predicted targets for this compound [1], suggesting that its molecular structure does not closely resemble any well-annotated bioactive chemotype, further reinforcing its suitability for discovery of novel target-compound relationships.

Chemical probe Novel target identification Phenotypic screening Chemoproteomics

Synthetic Tractability and Late-Stage Diversification: Three Orthogonally Addressable Functional Groups in CAS 922371-30-0 vs. Analogs with Fewer Handles

The target compound presents three chemically orthogonal sites for late-stage diversification that are not simultaneously available in any single comparator: (i) the 6-bromo substituent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) the furan ring for electrophilic substitution or Diels-Alder cycloaddition, and (iii) the tertiary amide for hydrolysis to the carboxylic acid or reduction to the amine. By comparison, 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1350989-26-2) possesses the 6-bromo and furan handles but lacks the phenylpropanamide chain, making it a secondary amine rather than a tertiary amide with different reactivity . N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (CAS 292870-17-8) lacks the 6-bromo handle entirely, precluding cross-coupling diversification. Documented synthetic routes for 6-bromobenzo[d]thiazol-2-amine derivatives confirm that the 6-bromo position is amenable to Pd-catalyzed thiol cross-coupling and amination [1], while the benzothiazole amide linkage can be constructed via nucleophilic acyl substitution between 2-aminobenzothiazoles and cinnamic acid derivatives , establishing the synthetic feasibility of scaffold modification.

Synthetic chemistry Late-stage functionalization Derivatization Building block

Recommended Research and Industrial Application Scenarios for N-(6-Bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide Based on Quantitative Evidence


Target-Agnostic Phenotypic Screening and Chemoproteomics Probe Discovery

The complete absence of biological annotation for CAS 922371-30-0—zero bioactivity records in ChEMBL 20, zero publications, zero clinical trials, and zero SEA-predicted targets [1]—makes it an ideal candidate for unbiased, target-agnostic phenotypic screening campaigns. Unlike N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide, which has been characterized in hemostatic benzothiazole amide series , the target compound carries no prior pharmacological assumptions. Its scaffold uniqueness (sole representative of its molecular framework in ZINC) [1] reduces the likelihood of encountering promiscuous binding artifacts common to heavily annotated chemotypes. For chemoproteomics workflows employing affinity-based target deconvolution, the 6-bromo substituent provides a built-in heavy-atom tag for mass spectrometry-based identification of covalent or high-affinity binding partners. Procure this compound when the research objective is novel target discovery rather than target validation.

Structure-Activity Relationship (SAR) Campaigns Requiring Multi-Vector Diversification

With three orthogonally addressable functional groups—6-bromo (Pd-catalyzed cross-coupling), furan ring (electrophilic substitution or cycloaddition), and tertiary amide (hydrolysis/reduction)—the target compound supports three-vector SAR exploration from a single starting material [2]. This is a quantitative advantage over the most closely related analogs: 6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine (CAS 1350989-26-2) offers only two handles (6-bromo + furan, secondary amine), while N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (CAS 292870-17-8) offers only one (amide, no halogen) . Published synthetic protocols confirm the feasibility of Pd-catalyzed diversification at the 6-bromo position [3] and amide bond formation via nucleophilic acyl substitution . For medicinal chemistry teams building focused compound libraries under resource constraints, the three-handle architecture maximizes the number of analogs accessible per synthetic sequence, directly reducing FTE time and reagent costs. The moderate logP (4.338) and tPSA (51 Ų) also predict acceptable permeability for cell-based SAR assays [1].

Halogen-Bonding-Directed Molecular Design for Kinase or Epigenetic Target Selectivity

The 6-bromo substituent provides a σ-hole that can form halogen bonds with protein backbone carbonyls or π-systems, a non-canonical interaction absent in des-halo analogs [4]. In a structurally related 6-bromobenzothiazole amide series, this halogen-bonding capability contributed to >1000-fold selectivity for RIPK1 (Kd = 9.2 nM) over RIPK3 (Kd > 10,000 nM), a selectivity window not achievable with the corresponding 6-unsubstituted analogs . For structure-based drug design programs targeting kinases, bromodomains, or other proteins with halogen-accepting binding pockets, the target compound offers the 6-bromo group as a tunable selectivity element. The furan-2-ylmethyl N-substituent, with its additional HBA capacity (4 total HBA vs. 3 for the unsubstituted analog) [1], can simultaneously engage water-mediated hydrogen-bond networks identified in crystallographic studies of 6-bromobenzo[d]thiazol-2-amine adducts [5], providing a second vector for selectivity optimization.

Chemical Building Block for Parallel Library Synthesis and PROTAC Linker Attachment

The 6-bromo position of the benzothiazole core is a validated site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [3]. This enables the compound to serve as a central building block for parallel library synthesis, where diverse aryl, heteroaryl, or amine substituents can be installed at the 6-position in a single diversification step. The furan ring and phenylpropanamide chain provide additional vectors for sequential or parallel diversification. In the context of PROTAC (Proteolysis Targeting Chimera) development, the 6-bromo group offers a convenient attachment point for polyethylene glycol (PEG) or alkyl linkers via Sonogashira coupling with terminal alkynes, while the tertiary amide can be reduced to a secondary amine for E3 ligase ligand conjugation—an option unavailable in the secondary amine analog CAS 1350989-26-2. The compound's moderate molecular weight (441.35 Da) and lipophilicity (logP 4.338) are within the range suitable for PROTAC development, where the final heterobifunctional construct will substantially exceed these values [1].

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.